6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-BROMOBENZOATE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a cycloheptafuran ring, and a bromobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-BROMOBENZOATE typically involves multiple steps, starting with the preparation of the benzodioxole and cycloheptafuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted benzoates .
Scientific Research Applications
6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-BROMOBENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-BROMOBENZOATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole moiety.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Another benzodioxole derivative with different functional groups.
Uniqueness
6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-BROMOBENZOATE is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity gives it distinct chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C25H17BrO6 |
---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
[6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 3-bromobenzoate |
InChI |
InChI=1S/C25H17BrO6/c1-13-23-19(27)9-17(15-6-7-20-21(10-15)30-12-29-20)11-22(24(23)14(2)31-13)32-25(28)16-4-3-5-18(26)8-16/h3-11H,12H2,1-2H3 |
InChI Key |
QQNYBMBOIODMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC4=C(C=C3)OCO4)OC(=O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.